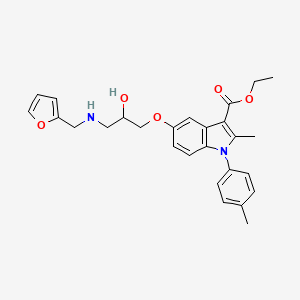
ethyl 5-(3-((furan-2-ylmethyl)amino)-2-hydroxypropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-(3-((furan-2-ylmethyl)amino)-2-hydroxypropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C27H30N2O5 and its molecular weight is 462.546. The purity is usually 95%.
BenchChem offers high-quality ethyl 5-(3-((furan-2-ylmethyl)amino)-2-hydroxypropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-(3-((furan-2-ylmethyl)amino)-2-hydroxypropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Researchers have synthesized derivatives of furan and indole, exploring their biological activities against cancer cell lines and bacteria. For instance, derivatives like (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate have shown potent biological activity, with IC50 values against the HeLa cell line and antimicrobial activity against photogenic bacteria, indicating potential applications in cancer therapy and antibacterial treatments (Phutdhawong et al., 2019).
Analytical and Spectral Studies
Furan ring-containing organic ligands have been studied for their chelating properties and antimicrobial activities, demonstrating the versatility of furan derivatives in creating complexes with transition metals. These complexes exhibit varied antibacterial activities, suggesting applications in developing new antimicrobial agents (Patel, 2020).
Biobased Polyesters
The enzymatic synthesis of biobased polyesters using furan derivatives as building blocks represents an innovative approach to producing environmentally friendly materials. These novel polyesters, derived from 2,5-bis(hydroxymethyl)furan, indicate potential applications in sustainable material science, highlighting the importance of furan derivatives in developing renewable polymers (Jiang et al., 2014).
Heteroaromatic Chemistry
Studies on the decarboxylative Claisen rearrangement reactions of furan-2-ylmethyl and related compounds offer insights into synthetic strategies for producing heteroaromatic products. These reactions expand the toolkit for synthesizing complex aromatic compounds, which can have applications in pharmaceuticals and organic electronics (Craig et al., 2005).
Renewable PET Production
Research on the reaction pathways and energetics of reactions between ethylene and biomass-derived furans catalyzed by Lewis acid molecular sieves contributes to the production of biobased terephthalic acid precursors. This work is crucial for developing renewable polyethylene terephthalate (PET), offering a sustainable alternative to conventional PET derived from fossil fuels (Pacheco et al., 2015).
properties
IUPAC Name |
ethyl 5-[3-(furan-2-ylmethylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O5/c1-4-32-27(31)26-19(3)29(20-9-7-18(2)8-10-20)25-12-11-22(14-24(25)26)34-17-21(30)15-28-16-23-6-5-13-33-23/h5-14,21,28,30H,4,15-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRDFYKOHODQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNCC3=CC=CO3)O)C4=CC=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2779333.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2779335.png)

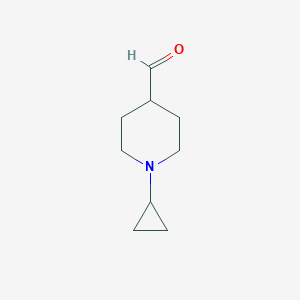

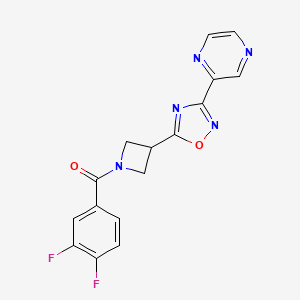
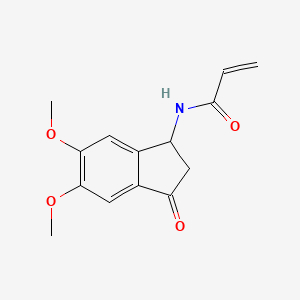
![N-{1-[6-(morpholin-4-yl)pyrimidin-4-yl]piperidin-3-yl}prop-2-enamide](/img/structure/B2779345.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2779347.png)
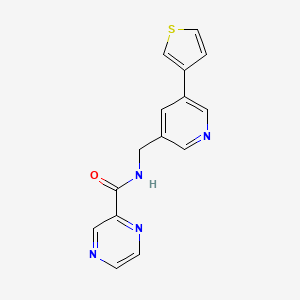


![N-(1-cyanocyclopentyl)-2-[3-(5-methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2779353.png)
![5-ethoxy-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2779355.png)